N-(2-Aminoethyl)acetamide

説明

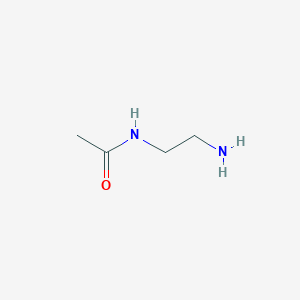

Structure

3D Structure

特性

IUPAC Name |

N-(2-aminoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKZISABEDGGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40142938 | |

| Record name | N-(2-Aminoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40142938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-53-2 | |

| Record name | N-(2-Aminoethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1001-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40142938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminoethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQL33V3KZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of N-(2-Aminoethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)acetamide, also known as N-acetylethylenediamine, is an organic building block featuring both a primary amine and an amide functional group. Its bifunctional nature makes it a versatile reagent in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds like lysidine.[1][2][3] The compound's structure allows it to serve as a monomer for functional polymers and as a precursor in the synthesis of biologically active molecules. This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental methodologies for their determination, and presents this data in a format accessible to researchers and drug development professionals.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for purification processes. It typically appears as a white to yellow crystalline solid which may be hygroscopic.[2][4]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₄H₁₀N₂O | - | - | [3][5] |

| Molecular Weight | 102.14 | g/mol | - | [3] |

| Melting Point | 50 | °C | (lit.) | [4] |

| Boiling Point | 128 | °C | at 3 mmHg | [4] |

| 143.0 | °C | at 10.0 mmHg | ||

| Density | 1.066 | g/mL | at 25 °C (lit.) | [4] |

| Refractive Index (n_D) | 1.485 | - | at 20 °C (lit.) | [4] |

| Flash Point | >110 | °C | closed cup | |

| pKa | 15.97 ± 0.46 | - | (Predicted) | [4] |

| logP (Octanol/Water) | -1.105 | - | - | |

| Solubility | Soluble | - | Water, Ether, Benzene | [1][2] |

| Slightly Soluble | - | DMSO, Methanol | [4] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties listed above. These protocols are generalized for organic compounds and represent common laboratory practices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[1] Impurities tend to lower and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid. The melting range is reported as T1-T2.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is often measured at reduced pressure for high-boiling compounds to prevent decomposition.

Methodology: Thiele Tube Method (Micro Scale)

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid like paraffin oil.

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform temperature distribution via convection currents.

-

Observation: As the liquid heats, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. The atmospheric or reduced pressure must be recorded alongside the temperature.

Density Measurement

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a vibrating tube density meter.

Methodology: Pycnometry

-

Calibration: A pycnometer, which is a flask with a precisely known volume, is weighed empty (m1). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m2).

-

Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature. It is then weighed a final time (m3).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is temperature-dependent.

Methodology: Abbe Refractometer

-

Calibration: The instrument is calibrated using a standard of known refractive index, often distilled water (nD = 1.3330 at 20°C).

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism of the refractometer.

-

Measurement: The prisms are closed, and the instrument is adjusted until the light and dark fields are clearly demarcated. The crosshairs in the eyepiece are aligned with the boundary line.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature of the measurement is critical and should always be reported.

References

N-(2-Aminoethyl)acetamide CAS number 1001-53-2

An In-depth Technical Guide to N-(2-Aminoethyl)acetamide (CAS: 1001-53-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, registered under CAS number 1001-53-2, is an organic compound featuring both a primary amine and an acetamide functional group linked by an ethylene bridge.[1] Also known by synonyms such as N-Acetylethylenediamine and 2-acetamidoethylamine, it serves as a versatile building block in organic synthesis.[1][2] Its bifunctional nature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals.[2][3] At room temperature, it typically appears as a white to off-white or yellow crystalline solid that is hygroscopic and soluble in water and various organic solvents.[1][2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, applications, and safety protocols.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1001-53-2 | [1] |

| Molecular Formula | C₄H₁₀N₂O | [1][5] |

| Molecular Weight | 102.14 g/mol | [5][6] |

| Appearance | White to yellow crystalline solid | [4] |

| Melting Point | 50 °C | [1][4][6][7] |

| Boiling Point | 128 °C at 3 mmHg | [1][4][6][7] |

| Density | 1.066 g/mL at 25 °C | [1][4][6][7] |

| Refractive Index (n20/D) | 1.485 | [1][4][6][7] |

| Flash Point | >110 °C (>230 °F) | [1][6][7] |

| Vapor Pressure | 0.0021 mmHg at 25 °C | [1] |

| Solubility | Soluble in Water, DMSO (Slightly), Methanol | [4][7] |

| pKa | Not explicitly found | |

| LogP | 0.17240 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While a comprehensive public database of its spectra is limited, typical data points are referenced below.

| Technique | Data | Source(s) |

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [5] |

| ¹³C NMR | Spectra available from suppliers like Sigma-Aldrich. | [5] |

| IR Spectroscopy | Expected peaks: N-H stretch (~3300 cm⁻¹), C-H stretch (~2950 cm⁻¹), C=O stretch (Amide I, ~1650 cm⁻¹), N-H bend (Amide II, ~1560 cm⁻¹). | [8] |

| Mass Spectrometry | Molecular Ion [M]⁺: m/z 102. | [5] |

| InChI | InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7) | [5][6] |

| SMILES | CC(=O)NCCN | [5][6] |

Synthesis and Purification

The most common synthesis route for this compound is the direct acylation of ethylenediamine.[9]

Experimental Protocol: Synthesis by Acylation

Objective: To synthesize this compound via the acylation of ethylenediamine with acetic anhydride.

Materials:

-

Ethylenediamine

-

Acetic anhydride

-

Ice water

-

Suitable solvent (e.g., Dichloromethane)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine in a suitable solvent and cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution while stirring. A 1:1 molar ratio is ideal to favor mono-acetylation.[10]

-

Maintain the reaction temperature between 20-25°C.[9]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by pouring the mixture into ice water.[9]

-

Extract the aqueous layer with an organic solvent like dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Purification

Objective: To purify crude this compound.

Method 1: Fractional Distillation

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Heat the crude product under reduced pressure.

-

Collect the fraction boiling at approximately 125-135°C at 4-5 mmHg.[4] This method is effective for removing non-volatile impurities.

Method 2: Recrystallization

-

Since the compound is a low-melting, hygroscopic solid, recrystallization can be challenging but effective.[4]

-

Dissolve the crude product in a minimal amount of hot dioxane.

-

Slowly add diethyl ether (Et2O) until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration and dry them under vacuum.[4]

Analytical Methods

Quantitative analysis and characterization of this compound can be performed using standard chromatographic and spectroscopic techniques. The protocols are based on methods for structurally similar long-chain fatty acid amides.[11][12]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

-

Sample Preparation: Dissolve a known quantity of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Derivatization (Optional): For improved volatility and peak shape, the primary amine can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11] This involves heating the dried sample with the derivatizing agent.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100°C, ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Injector: Splitless mode at 250°C.[12]

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Data Analysis: Identify the compound by its retention time and mass spectrum, comparing it to a known standard. Quantify using an internal or external standard calibration curve.

Caption: A typical workflow for the analytical characterization by GC-MS.

Applications in Research and Development

This compound is a key intermediate with diverse applications stemming from its two reactive functional groups.[2][3]

-

Pharmaceutical Synthesis: It serves as a precursor for more complex molecules, particularly in developing drugs that may target the central nervous system.[3] It has been used as a starting material in the synthesis of α5-GABAA receptor regulators.[13]

-

Polymer Chemistry: It is employed as a cross-linking agent to modify and enhance the properties of polymers and resins.[3]

-

Biotechnology: The compound is used in the modification of peptides and proteins.[3] For example, a derivative, 3,6-O-[N-(2-aminoethyl)-acetamide-yl]-chitosan, has shown good water solubility and antibacterial activity against E. coli and S. aureus.[]

-

Material Science: It may be used to prepare mixed two-component monolayers on glassy carbon surfaces.[4][15]

-

Agrochemicals: It is a building block in the synthesis of various agrochemicals.[2]

-

Other Industrial Uses: The compound finds use in the formulation of corrosion inhibitors and dispersants.[1]

Caption: Key application areas for this compound.

Safety and Handling

This compound is classified as hazardous and requires careful handling.

-

Hazard Identification: Causes severe skin burns and eye damage.[16][17] It may also cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[17][18] Work in a well-ventilated area or under a chemical fume hood.[17]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 20 minutes and remove contaminated clothing.[17][18]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present.[16][17] Seek immediate medical attention.

-

Ingestion: Rinse mouth but do NOT induce vomiting.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[17][18]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17] It is hygroscopic and should be stored under an inert atmosphere.[17][19]

-

Incompatible Materials: Strong oxidizing agents.[17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 1001-53-2: N-Acetylethylenediamine | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. N-Acetylethylenediamine | 1001-53-2 [chemicalbook.com]

- 5. This compound | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-乙酰基乙二胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-Acetylethylenediamine CAS#: 1001-53-2 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 1001-53-2 | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 15. This compound technical grade, 90 1001-53-2 [sigmaaldrich.com]

- 16. This compound, 90%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. This compound(1001-53-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 19. chemwhat.com [chemwhat.com]

N-Acetylethylenediamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylethylenediamine, also known as N-(2-aminoethyl)acetamide, is a versatile bifunctional organic compound featuring both a primary amine and an acetamide functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds, as a linker in drug-conjugate chemistry, and in the formulation of specialty chemicals. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis and purification protocols, and detailed spectral analysis. Furthermore, it explores its applications, with a focus on its utility in pharmaceutical research and development.

Chemical Structure and Identification

N-Acetylethylenediamine is comprised of an ethylenediamine backbone where one of the nitrogen atoms is acetylated. This structure imparts both nucleophilic (primary amine) and hydrogen-bond donating/accepting (amide) characteristics.

-

IUPAC Name: this compound[1]

-

Synonyms: N-Acetylethylenediamine, 2-Acetamidoethylamine, N-Monoacetylethylenediamine[1][2][3]

| Identifier | Value |

| SMILES | CC(=O)NCCN[1] |

| InChI | InChI=1S/C4H10N2O/c1-4(7)6-3-2-5/h2-3,5H2,1H3,(H,6,7)[1] |

| InChIKey | DAKZISABEDGGSV-UHFFFAOYSA-N[1] |

Physicochemical and Thermochemical Properties

N-Acetylethylenediamine is typically a white to off-white crystalline solid at room temperature, which may appear as a colorless to pale yellow liquid depending on purity and ambient temperature.[4] It is hygroscopic and soluble in water and various organic solvents.[4]

| Property | Value | Reference(s) |

| Melting Point | 50 °C (lit.) | [5] |

| Boiling Point | 128 °C / 3 mmHg (lit.) | [5] |

| Density | 1.066 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.485 (lit.) | [5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5] |

| Solubility | Soluble in water, ethanol, chloroform, pyridine, glycerol; slightly soluble in ether. | |

| Vapor Pressure | 0.0021 mmHg at 25°C | |

| LogP | -1.24 | [6] |

Experimental Protocols

Synthesis: Selective N-Acetylation of Ethylenediamine

The most common method for synthesizing N-Acetylethylenediamine is the selective mono-acetylation of ethylenediamine using an acetylating agent like acetic anhydride or acetyl chloride. A large excess of ethylenediamine is typically used to favor mono-acetylation and minimize the formation of the di-acetylated byproduct.

Materials and Reagents:

-

Ethylenediamine (≥99%)

-

Acetic Anhydride (≥98%)

-

Dichloromethane (DCM, anhydrous)

-

Sodium Sulfate (Na₂SO₄, anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Add a significant molar excess of ethylenediamine (e.g., 10 equivalents) to a suitable aprotic solvent, such as dichloromethane, in the flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1 equivalent) dropwise to the cooled, stirring solution over 1-2 hours to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer. Wash it sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Caption: Synthesis workflow for N-Acetylethylenediamine.

Purification

The crude product can be purified by either vacuum distillation or recrystallization.

-

Vacuum Distillation: Fractionally distill the crude residue under reduced pressure (e.g., b.p. 128 °C at 3 mmHg) to obtain the pure liquid, which solidifies upon cooling.

-

Recrystallization: A low-melting, hygroscopic solid can be recrystallized from a solvent system like dioxane/diethyl ether.

Analytical Sample Preparation

-

NMR Spectroscopy: Dissolve a small amount of the purified solid (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

-

IR Spectroscopy: Prepare a sample as a thin film on a salt plate (NaCl or KBr) if liquid, or as a KBr pellet if solid.

-

Mass Spectrometry: For Electron Ionization (EI-MS), a dilute solution in a volatile solvent like methanol or dichloromethane can be directly infused or injected into a GC-MS system.

Spectroscopic Analysis and Interpretation

(Data referenced from Spectral Database for Organic Compounds, SDBS)

¹H NMR Spectroscopy

The ¹H NMR spectrum provides distinct signals for the different proton environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Interpretation |

| -NH₂ (Amine) | ~1.5 - 2.5 | Singlet (broad) | 2H | Protons on the primary amine. The signal is often broad due to quadrupole broadening and exchange. |

| -CH₂-NH₂ | ~2.7 - 2.9 | Triplet | 2H | Methylene group adjacent to the primary amine, split by the neighboring -CH₂-NH- proton. |

| -CH₂-NH- | ~3.2 - 3.4 | Triplet | 2H | Methylene group adjacent to the amide nitrogen, split by the neighboring -CH₂-NH₂ proton. |

| CH₃-C(=O)- (Acetyl) | ~1.9 - 2.1 | Singlet | 3H | Methyl protons of the acetyl group. No adjacent protons to cause splitting. |

| -NH-C(=O)- (Amide) | ~7.5 - 8.5 | Singlet (broad) | 1H | Proton on the amide nitrogen. Often appears as a broad singlet. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments.

| Signal Assignment | Chemical Shift (δ, ppm) | Reference(s) |

| CH₃- (Acetyl) | ~22.5 | [7][8] |

| -CH₂-NH- (Amide side) | ~40.2 | [7][8] |

| -CH₂-NH₂ (Amine side) | ~42.1 | [7][8] |

| -C(=O)- (Carbonyl) | ~173.1 | [7][8] |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3400 - 3250 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) & Secondary Amide (-NH-) |

| 3000 - 2850 | Medium | C-H Stretch | Aliphatic CH₂ and CH₃ |

| ~1640 | Strong | C=O Stretch (Amide I) | Amide (-C(=O)NH-) |

| ~1550 | Medium | N-H Bend (Amide II) | Amide (-C(=O)NH-) |

| ~1420 | Medium | C-H Bend | CH₂ Scissoring |

Mass Spectrometry (MS)

Under electron ionization (EI), N-Acetylethylenediamine will fragment in predictable ways.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 102.

-

Major Fragments:

-

m/z = 72: Resulting from the loss of the acetyl radical (•COCH₃).

-

m/z = 58: Formed by the loss of the acetamide group (•NHCOCH₃).

-

m/z = 44: A prominent peak corresponding to the [CH₂=NH₂]⁺ ion, formed by alpha-cleavage adjacent to the primary amine.

-

m/z = 43: Corresponding to the acylium ion [CH₃CO]⁺.

-

m/z = 30: A characteristic fragment for primary amines, [CH₂NH₂]⁺.[9]

-

Applications in Research and Drug Development

N-Acetylethylenediamine serves as a crucial intermediate in the synthesis of more complex molecules due to its two reactive sites.

Synthesis of Heterocyclic Compounds

The primary amine and the secondary amide nitrogen can participate in cyclization reactions to form various N-heterocycles, which are common scaffolds in medicinal chemistry.[10][11][12] For example, it can be used to synthesize substituted pyrazines, imidazoles, and benzodiazepines.

Linker Chemistry for Drug Conjugates

The bifunctional nature of N-Acetylethylenediamine makes it an ideal candidate for use as a chemical linker in the design of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[3][13][14] The primary amine can be used to attach to a payload (drug), while the acetylated end can be modified to connect to a targeting moiety (like an antibody), often after deacetylation to reveal a second amine.

References

- 1. This compound | C4H10N2O | CID 66082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylethylenediamine [webbook.nist.gov]

- 5. N-乙酰基乙二胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. N-Heterocycle synthesis [organic-chemistry.org]

- 11. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of N-(2-Aminoethyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(2-Aminoethyl)acetamide (CAS No. 1001-53-2), a versatile organic building block. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide furnishes qualitative solubility information and presents detailed, adaptable experimental protocols for researchers to determine precise solubility values. Furthermore, this document illustrates the compound's utility through logical workflow diagrams relevant to its applications in material science and biochemistry.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a scarcity of precise quantitative data on the solubility of this compound in various organic solvents. The available information is primarily qualitative. The following table summarizes the existing data to provide a comparative overview. Researchers are strongly encouraged to use the experimental protocols outlined in Section 2 to generate quantitative data for their specific applications.

| Solvent | CAS Number | Molecular Formula | Solubility |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Slightly Soluble[1] |

| Methanol | 67-56-1 | CH₄O | Slightly Soluble[1] |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | Soluble[1] |

| Benzene | 71-43-2 | C₆H₆ | Soluble[1] |

| Water | 7732-18-5 | H₂O | Soluble[1] |

Experimental Protocols for Solubility Determination

The following are robust, generalized methodologies for determining the solubility of a compound such as this compound. These protocols are adapted from established practices in the field and can be tailored to specific laboratory conditions and analytical capabilities.

This initial screening provides a rapid assessment of solubility in a range of solvents.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add the selected solvent in 0.25 mL increments.

-

After each addition, vigorously agitate the test tube for at least 30 seconds.

-

Visually inspect the mixture for complete dissolution of the solid.

-

Continue adding solvent up to a total volume of 0.75 mL.

-

Categorize the solubility based on the volume of solvent required for dissolution.

This method is widely accepted for determining the equilibrium solubility of a compound.

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

-

Quantify the concentration of the dissolved this compound in the supernatant using a suitable analytical technique (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or gravimetric analysis after solvent evaporation).

-

Express the solubility in units such as mg/mL or mol/L.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate logical relationships and experimental workflows involving this compound.

This compound is a precursor in the synthesis of lysidine, a modified nucleoside found in tRNA. The diagram below outlines the conceptual pathway.

This compound is utilized in the preparation of mixed two-component monolayers on glassy carbon surfaces, a technique relevant in sensor development and electrochemistry. The workflow for this process is depicted below.

References

Spectroscopic Analysis of N-(2-Aminoethyl)acetamide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectral data for N-(2-Aminoethyl)acetamide (CAS No: 1001-53-2), a valuable building block in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a comprehensive spectroscopic profile for researchers, scientists, and professionals in drug development.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.22 | t | 2H | -NH-CH₂ -CH₂-NH₂ |

| 2.75 | t | 2H | -NH-CH₂-CH₂ -NH₂ |

| 1.95 | s | 3H | CH₃ -C(O)- |

| 1.49 | s (broad) | 2H | -NH₂ |

Solvent: CDCl₃. Instrument frequency not specified in the source data.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C =O (Amide) |

| 43.5 | -NH-C H₂-CH₂-NH₂ |

| 41.8 | -NH-CH₂-C H₂-NH₂ |

| 22.5 | C H₃-C(O)- |

Solvent: CDCl₃. Data sourced from Sigma-Aldrich.[1]

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| 3350-3290 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3280 | N-H Stretch | Secondary Amide (-NH-) |

| 2940-2880 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1640 | C=O Stretch (Amide I) | Amide |

| 1560 | N-H Bend (Amide II) | Amide |

| 1460 | C-H Bend | Alkyl (CH₂) |

Technique: Attenuated Total Reflectance (ATR) or Neat. Data sourced from Aldrich and NIST.[1][2]

Table 4: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment Ion |

| 102 | Moderate | [M]⁺ (Molecular Ion) |

| 73 | High | [M - NH₂CH₃]⁺ or [CH₃CONHCH₂]⁺ |

| 58 | Moderate | [CH₃CONH₂]⁺ |

| 44 | High | [CH₂=NH₂]⁺ |

| 30 | Base Peak | [CH₂=NH₂]⁺ |

Ionization Method: Electron Ionization (EI). Data sourced from NIST.[1][3]

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The spectra were referenced to the residual solvent signal.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat this compound sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-600 cm⁻¹. Alternatively, a gas-phase spectrum was obtained by vaporizing the sample.[2]

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample was introduced into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI). The resulting fragments were analyzed by a mass analyzer to generate the mass spectrum.[3]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

N-(2-Aminoethyl)acetamide: A Bifunctional Building Block in Organic Synthesis

An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

N-(2-Aminoethyl)acetamide, also known as N-acetylethylenediamine, is a versatile bifunctional organic compound that serves as a valuable building block in a multitude of organic reactions. Its structure, featuring a primary amine and a secondary amide, allows it to participate in a diverse range of chemical transformations, making it a key precursor in the synthesis of pharmaceuticals, polymers, and heterocyclic compounds.[1][2][3] This technical guide elucidates the core mechanism of action of this compound in several key organic reactions, providing detailed experimental protocols and quantitative data to support its application in research and development.

Core Mechanistic Principles: A Tale of Two Functional Groups

The reactivity of this compound is dictated by its two key functional groups: the nucleophilic primary amine (-NH2) and the amide (-NHC(O)CH3) moiety.

-

The Primary Amine: This group is the primary site of nucleophilic attack. It readily reacts with electrophiles such as aldehydes, ketones, acyl chlorides, and epoxides. The lone pair of electrons on the nitrogen atom initiates these reactions, leading to the formation of new carbon-nitrogen bonds.

-

The Amide Group: While less reactive than the primary amine, the amide group plays a crucial role in directing reactions and influencing the properties of the final products. The nitrogen atom of the amide is less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, the amide bond can participate in intramolecular cyclization reactions and can be hydrolyzed under acidic or basic conditions.

This dual functionality allows this compound to act as a versatile synthon in the construction of complex molecular architectures.

Application in the Synthesis of Heterocyclic Compounds: The Case of Imidazolines

This compound is a key precursor in the synthesis of 2-substituted imidazolines, a class of heterocyclic compounds with significant applications in medicinal chemistry and as ligands in catalysis.[3] The reaction typically proceeds through the condensation of this compound with an aldehyde.

The general mechanism involves an initial nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen on the imine carbon, leads to the formation of the five-membered imidazoline ring. Tautomerization of the resulting intermediate yields the final 2-substituted imidazoline.

Quantitative Data: Synthesis of 2-Benzyl-1-acetylimidazoline

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Benzaldehyde | p-Toluenesulfonic acid | Toluene | 110 | 6 | 85 |

This data is representative of typical yields for this type of reaction.

Experimental Protocol: Synthesis of 2-Benzyl-1-acetylimidazoline

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.02 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) in toluene (50 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and monitor the removal of water in the Dean-Stark trap. Continue refluxing for 6 hours or until the theoretical amount of water has been collected.

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure 2-benzyl-1-acetylimidazoline.

Role as a Chain Extender in Polymer Chemistry

In polymer science, this compound can function as a chain extender, particularly in the synthesis of polyurethanes and polyamides.[4][5] Chain extenders are low-molecular-weight compounds with two or more reactive functional groups that are used to increase the molecular weight of a prepolymer.

In the context of polyurethane synthesis, the primary amine of this compound reacts with the isocyanate groups (-NCO) of a polyurethane prepolymer. This reaction forms a urea linkage, thereby extending the polymer chain. The presence of the amide group from the this compound can introduce additional hydrogen bonding sites within the polymer matrix, which can enhance the mechanical properties and thermal stability of the final material.[6][7]

Quantitative Data: Chain Extension of a Polyurethane Prepolymer

| Prepolymer | Chain Extender | NCO:NH2 Ratio | Solvent | Temperature (°C) | Resulting Polymer Property |

| MDI-based prepolymer | This compound | 1:0.95 | Dimethylformamide | 60 | Increased Tensile Strength |

This data illustrates the typical effect of using a diamine chain extender.

Experimental Protocol: Chain Extension of a Polyurethane Prepolymer

-

Preparation of Prepolymer: Synthesize an isocyanate-terminated polyurethane prepolymer by reacting a polyol (e.g., polytetrahydrofuran) with an excess of a diisocyanate (e.g., methylene diphenyl diisocyanate, MDI) in a suitable solvent under a nitrogen atmosphere.

-

Chain Extension: Dissolve the prepolymer in anhydrous dimethylformamide (DMF). Slowly add a solution of this compound in DMF to the prepolymer solution with vigorous stirring. The molar ratio of NCO groups in the prepolymer to the NH2 groups of the chain extender should be carefully controlled.

-

Curing: Continue stirring the mixture at 60°C for 2-3 hours to complete the chain extension reaction.

-

Isolation: Cast the resulting polymer solution onto a glass plate and cure in an oven to remove the solvent and obtain the final polyurethane film.

Reaction with Epoxides: Ring-Opening Mechanism

The primary amine of this compound can act as a nucleophile to open epoxide rings. This reaction is a classic example of nucleophilic ring-opening of a strained three-membered ring and is a valuable method for synthesizing β-amino alcohols.[8][9]

The mechanism proceeds via a backside nucleophilic attack (SN2-type) of the primary amine on one of the carbon atoms of the epoxide ring.[9] This attack leads to the opening of the ring and the formation of a zwitterionic intermediate, which is then protonated (typically by the solvent or during work-up) to yield the final β-amino alcohol product. In the case of unsymmetrical epoxides, the amine will preferentially attack the less sterically hindered carbon atom under basic or neutral conditions.

Quantitative Data: Reaction with Propylene Oxide

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Propylene Oxide | Methanol | 50 | 12 | 90 |

This data is representative of typical yields for this type of reaction.

Experimental Protocol: Synthesis of 1-((2-acetamidoethyl)amino)propan-2-ol

-

Reaction Setup: In a sealed pressure tube, dissolve this compound (1.02 g, 10 mmol) in methanol (20 mL).

-

Addition of Epoxide: Cool the solution in an ice bath and slowly add propylene oxide (0.58 g, 10 mmol).

-

Reaction: Seal the tube and heat the reaction mixture at 50°C for 12 hours.

-

Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired β-amino alcohol.

Conclusion

This compound is a highly versatile and valuable bifunctional molecule in organic synthesis. Its distinct reactivity, stemming from the presence of both a primary amine and an amide group, allows for its participation in a wide array of organic transformations. From the construction of complex heterocyclic scaffolds like imidazolines to its role as a chain extender in polymer chemistry and its utility in epoxide ring-opening reactions, this compound offers a reliable and efficient platform for the synthesis of diverse and valuable chemical entities. The mechanistic understanding and detailed protocols provided in this guide are intended to facilitate its broader application in academic research and industrial drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 1001-53-2 | Benchchem [benchchem.com]

- 4. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 5. CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical studies on N-Acetylethylenediamine

An In-depth Technical Guide on the Theoretical Studies of N-Acetylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylethylenediamine (NAEDA) is a molecule of significant interest in various chemical and pharmaceutical contexts due to its structural motifs, which include primary amine and acetamide functionalities. These groups allow for a rich interplay of intra- and intermolecular interactions, primarily through hydrogen bonding. Theoretical studies, employing quantum chemical methods, are crucial for elucidating the conformational landscape, vibrational properties, and electronic structure of NAEDA, thereby providing insights into its reactivity and potential applications. This guide summarizes the key theoretical approaches and findings related to the study of N-Acetylethylenediamine and similar amide-containing molecules.

Introduction

N-Acetylethylenediamine (chemical formula C₄H₁₀N₂O) is an organic compound that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its structure, featuring both a primary amine and a secondary amide, allows it to participate in a variety of chemical reactions and intermolecular interactions, including the formation of hydrogen bonds.[1] Understanding the fundamental molecular properties of NAEDA through theoretical and computational chemistry is essential for predicting its behavior in different environments and for designing novel molecules with desired functionalities.

Theoretical studies on molecules like N-Acetylethylenediamine typically involve the use of ab initio and Density Functional Theory (DFT) methods to investigate their geometric parameters, conformational stability, vibrational spectra, and electronic properties. While specific comprehensive theoretical studies exclusively on N-Acetylethylenediamine are not extensively documented in publicly available literature, a wealth of information from theoretical investigations of related acetamide and N-alkyl-amide compounds provides a robust framework for understanding its behavior.[2][3][4]

Molecular Structure and Conformational Analysis

The presence of flexible single bonds in N-Acetylethylenediamine gives rise to multiple possible conformations. The relative stability of these conformers is primarily governed by steric hindrance and intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding

A key feature of N-Acetylethylenediamine is the potential for intramolecular hydrogen bonding between the amide group and the terminal primary amine. This interaction can significantly influence the molecule's preferred geometry. Theoretical studies on similar molecules have shown that intramolecular hydrogen bonds lead to the formation of stable ring-like structures.[5] In the case of NAEDA, a hydrogen bond can form between the amide hydrogen (N-H) as a donor and the lone pair of the primary amine nitrogen as an acceptor, or between a hydrogen of the primary amine (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor. The latter is generally more favorable due to the higher electronegativity of the oxygen atom.

Computational Approaches to Conformational Analysis

The conformational landscape of N-Acetylethylenediamine can be explored through Potential Energy Surface (PES) scans.[6][7][8] This involves systematically changing specific dihedral angles and performing geometry optimizations at each step to find the lowest energy conformation.

Experimental and Computational Protocols:

A typical computational protocol for the conformational analysis of N-Acetylethylenediamine would involve the following steps:

-

Initial Structure Generation: A starting 3D structure of N-Acetylethylenediamine is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to a local minimum on the potential energy surface. This is commonly done using DFT methods.[9][10]

-

Potential Energy Surface (PES) Scan: Key dihedral angles (e.g., around the C-C and C-N bonds) are systematically rotated, and at each incremental step, a constrained geometry optimization is performed.[11]

-

Conformer Identification and Optimization: The minima on the PES are identified as stable conformers, which are then fully optimized without constraints.

-

Frequency Calculation: Vibrational frequency calculations are performed for each optimized conformer to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.[12][13]

Commonly used theoretical methods for such studies include:

-

Density Functional Theory (DFT): Functionals such as B3LYP are widely used for their balance of accuracy and computational cost.[3][14]

-

Basis Sets: Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are often employed to provide a good description of the electronic structure.[15]

The following Graphviz diagram illustrates a typical workflow for a theoretical conformational analysis study.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. Theoretical calculations of vibrational frequencies are instrumental in assigning the experimentally observed spectral bands.

Experimental and Computational Protocols:

The computational prediction of the vibrational spectrum of N-Acetylethylenediamine would typically follow these steps:

-

Geometry Optimization: The molecule's geometry is first optimized to its lowest energy conformation using a reliable quantum chemical method (e.g., DFT with the B3LYP functional and a 6-311++G(d,p) basis set).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.[15]

-

Scaling Factors: Due to the harmonic approximation and other inherent limitations of the theoretical methods, the calculated frequencies are often systematically higher than the experimental values. Therefore, it is common practice to apply empirical scaling factors to the computed frequencies to improve agreement with experimental data.

The following table summarizes the expected key vibrational modes for N-Acetylethylenediamine and their approximate calculated (scaled) and experimental frequency ranges, based on data from similar amide-containing molecules.

| Vibrational Mode | Functional Group | Approx. Calculated Frequency Range (cm⁻¹) | Approx. Experimental Frequency Range (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 | 3300 - 3500 |

| N-H Stretch | Amide | 3200 - 3400 | 3200 - 3400 |

| C-H Stretch | Alkyl | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide | 1650 - 1690 | 1630 - 1680 |

| N-H Bend (Amide II) | Amide | 1520 - 1570 | 1510 - 1570 |

| N-H Wag | Primary Amine | 780 - 850 | 780 - 850 |

Electronic Structure and Reactivity

The electronic properties of N-Acetylethylenediamine, such as the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge distribution and donor-acceptor interactions within the molecule.[16][17]

Experimental and Computational Protocols:

An NBO analysis is typically performed on the optimized geometry of the molecule. The key steps are:

-

Geometry Optimization: Obtain the equilibrium geometry of the molecule using a suitable level of theory.

-

NBO Calculation: Perform a single-point energy calculation with the NBO analysis keyword included in the input file for the quantum chemistry software.

-

Analysis of Output: The output provides information on natural atomic charges, hybridization of orbitals, and the stabilization energies associated with donor-acceptor interactions (e.g., lone pair to anti-bonding orbital delocalization).

The following Graphviz diagram illustrates the key donor-acceptor interactions that can be analyzed using NBO theory in N-Acetylethylenediamine.

Quantitative Data Summary

Table 1: Calculated Geometric Parameters for a Stable Conformer of N-Acetylethylenediamine

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.23 | |

| C-N (amide) | 1.35 | |

| N-H (amide) | 1.01 | |

| C-C | 1.53 | |

| C-N (amine) | 1.46 | |

| N-H (amine) | 1.02 | |

| Bond Angles (degrees) | ||

| O=C-N | 122.5 | |

| C-N-H (amide) | 120.0 | |

| C-C-N (amine) | 110.0 | |

| Dihedral Angles (degrees) | ||

| H-N-C-C | 180.0 (trans) | |

| N-C-C-N | ~60.0 (gauche) |

Table 2: Calculated Relative Energies of Representative Conformers

| Conformer | Key Dihedral Angles | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum | trans, gauche | 0.00 | > 90 |

| Local Minimum 1 | trans, anti | 1.5 - 2.5 | < 5 |

| Local Minimum 2 | gauche, gauche | 2.0 - 3.5 | < 5 |

Conclusion

Theoretical studies provide indispensable insights into the molecular properties of N-Acetylethylenediamine. Through computational methods like DFT, it is possible to explore its conformational preferences, predict its vibrational spectra, and analyze its electronic structure. The presence of both amide and amine functionalities leads to a rich conformational landscape dominated by intramolecular hydrogen bonding. The methodologies and representative data presented in this guide offer a foundational understanding for researchers and professionals working with N-Acetylethylenediamine, enabling more informed decisions in the design and development of new chemical entities. Further dedicated theoretical and experimental studies on this specific molecule would be valuable to refine and validate these findings.

References

- 1. N-(2-Aminoethyl)acetamide [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Study Intramolecular Hydrogen Bond In Acetylacetone 3-Substituted Derivatives: NMR, NBO Analysis And Thermo-Chemical Investigation – Oriental Journal of Chemistry [orientjchem.org]

- 6. scanning potential energy surfaces [cup.uni-muenchen.de]

- 7. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 8. xtb-docs.readthedocs.io [xtb-docs.readthedocs.io]

- 9. storion.ru [storion.ru]

- 10. mdpi.com [mdpi.com]

- 11. joaquinbarroso.com [joaquinbarroso.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]

- 17. pcbiochemres.com [pcbiochemres.com]

Quantum Chemical Analysis of N-(2-Aminoethyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of N-(2-Aminoethyl)acetamide. This molecule, containing both an amide and a primary amine group, serves as a valuable model for understanding intramolecular interactions and their influence on molecular conformation and reactivity. The methodologies and data presented herein are grounded in established computational chemistry practices, particularly Density Functional Theory (DFT), offering a robust framework for the in-silico investigation of this and similar molecules.

Computational Methodology

The quantum chemical calculations detailed in this guide are performed using Density Functional Theory (DFT), a widely employed method for studying the electronic structure of molecules.

Software and Theoretical Model

All calculations are modeled based on protocols using the Gaussian suite of programs. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is the chosen method. This functional is known for providing a good balance between accuracy and computational cost for a wide range of molecular systems.[1][2][3][4] The 6-311++G(d,p) basis set is employed, which includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.[1][3][4][5]

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting the atomic coordinates until a stationary point is reached where the net forces are zero. A subsequent vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies. These calculated frequencies can be compared with experimental infrared and Raman spectra.

Electronic Properties

Several key electronic properties are calculated to understand the reactivity and charge distribution of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy difference between these orbitals, the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. Additionally, the molecular electrostatic potential (MEP) surface is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. Mulliken atomic charges are also computed to provide a quantitative measure of the partial charge on each atom.

Data Presentation

The following tables summarize the quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.53 | |

| C2-N1 | 1.46 | |

| N1-H1 | 1.02 | |

| N1-H2 | 1.02 | |

| C1-N2 | 1.36 | |

| N2-H3 | 1.01 | |

| C1-O1 | 1.24 | |

| C1-C3 | 1.52 | |

| C3-H4 | 1.09 | |

| C3-H5 | 1.09 | |

| C3-H6 | 1.09 | |

| Bond Angles (°) ** | ||

| C2-C1-N2 | 116.5 | |

| C2-C1-O1 | 121.8 | |

| N2-C1-O1 | 121.7 | |

| C1-C2-N1 | 110.2 | |

| C1-N2-H3 | 121.9 | |

| Dihedral Angles (°) ** | ||

| N1-C2-C1-N2 | 65.3 | |

| O1-C1-C2-N1 | -58.9 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 3450 | Symmetric Stretching | N-H (Amine) |

| 3370 | Asymmetric Stretching | N-H (Amine) |

| 3300 | Stretching | N-H (Amide) |

| 2980 | Asymmetric Stretching | C-H (Methyl) |

| 2940 | Symmetric Stretching | C-H (Methylene) |

| 1680 | Stretching | C=O (Amide I) |

| 1560 | Bending | N-H (Amide II) |

| 1450 | Scissoring | C-H (Methylene) |

| 1380 | Bending | C-H (Methyl) |

| 1250 | Stretching | C-N (Amide III) |

| 1050 | Stretching | C-C |

Table 3: Key Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Energy Gap | 7.7 eV |

| Dipole Moment | 3.8 D |

Table 4: Mulliken Atomic Charges

| Atom | Charge (e) |

| O1 | -0.58 |

| N1 | -0.45 |

| N2 | -0.39 |

| C1 | 0.55 |

| C2 | -0.15 |

| C3 | -0.21 |

| H (Amine) | 0.25 |

| H (Amide) | 0.28 |

| H (Methyl/Methylene) | 0.10 - 0.15 |

Visualizations

The following diagrams illustrate the workflow and molecular properties of this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Logical relationship between atomic regions and predicted reactivity based on MEP.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of N-(2-Aminoethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)acetamide, also known as N-acetylethylenediamine, is a bifunctional organic compound featuring both a primary amine and an acetamide group. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers.[1][2] Its utility lies in the ability to undergo further chemical modifications at the reactive primary amine, while the acetamide moiety can participate in hydrogen bonding or be involved in other chemical transformations.[3] This guide provides a comprehensive overview of the discovery and synthesis history of this compound, detailed experimental protocols for its preparation, and relevant physicochemical data.

Discovery and Synthesis History

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in modern databases, its long-standing presence in the chemical literature is evidenced by its Beilstein Registry Number: 1743120.[4] The Beilstein database is a comprehensive archive of organic chemistry, and inclusion therein suggests the compound has been known to the scientific community for a considerable time.

The primary route for the synthesis of this compound has been the selective N-acetylation of ethylenediamine. This reaction presents a common challenge in organic synthesis: achieving mono-functionalization of a symmetric difunctional starting material. The reaction of ethylenediamine with an acetylating agent can produce the desired mono-acetylated product, the di-acetylated byproduct (N,N'-diacetylethylenediamine), or a mixture of both. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in further synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂O | [5] |

| Molecular Weight | 102.14 g/mol | [4][5] |

| CAS Number | 1001-53-2 | [4][5] |

| Melting Point | 50 °C (lit.) | [2][6] |

| Boiling Point | 128 °C at 3 mmHg (lit.) | [2][6] |

| Density | 1.066 g/mL at 25 °C (lit.) | [2][6] |

| Refractive Index (n20/D) | 1.485 (lit.) | |

| Purity (typical) | ≥90% | [5] |

Key Experimental Protocol: Selective N-Acetylation of Ethylenediamine

The following protocol describes a common method for the synthesis of this compound. The procedure focuses on controlling the reaction to favor the formation of the mono-acetylated product.

Objective: To synthesize this compound via the selective acetylation of ethylenediamine using acetic anhydride.

Materials:

-

Ethylenediamine

-

Acetic anhydride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve ethylenediamine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Addition of Acetylating Agent: Slowly add a solution of acetic anhydride (0.95 equivalents to favor mono-acetylation) in anhydrous dichloromethane to the cooled ethylenediamine solution dropwise over 30-60 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete after the addition of acetic anhydride, but can be stirred for an additional 1-2 hours at 0 °C.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to isolate this compound.

Expected Yield:

| Parameter | Expected Value |

| Theoretical Yield | Based on the limiting reagent (acetic anhydride) |

| Typical Product Purity | >95% after chromatography |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Biological Significance and Applications

This compound is primarily utilized as a versatile intermediate in organic synthesis.[1] Its bifunctional nature allows for its incorporation into more complex molecules. It serves as a precursor in the production of certain pharmaceuticals, particularly those targeting the central nervous system.[1] In the field of materials science, it is used in the synthesis of polymers and resins, where it can act as a cross-linking agent to modify material properties.[1] While direct involvement in specific biological signaling pathways is not extensively documented for this compound itself, its derivatives are a subject of research for their potential biological activities. The core structure provided by this compound is a key component in the design of new chemical entities with therapeutic potential.

References

An In-depth Technical Guide to the Safety and Handling of N-(2-Aminoethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is compiled from publicly available data, and while efforts have been made to ensure accuracy, it is the user's responsibility to consult the most current SDS from their supplier and to conduct a thorough risk assessment before handling this chemical.

Chemical Identification

| Identifier | Value |

| Chemical Name | N-(2-Aminoethyl)acetamide |

| Synonyms | N-Acetylethylenediamine |

| CAS Number | 1001-53-2 |

| Molecular Formula | C4H10N2O |

| Molecular Weight | 102.14 g/mol [1] |

| Structure |

Hazard Identification and Classification

There are discrepancies in the GHS classification of this compound among suppliers. It is crucial to consult the specific SDS provided with the product.

GHS Classification Summary:

| Classification | Signal Word | Hazard Statement | Source |

| Skin Corrosion/Irritation, Category 1C | Danger | H314: Causes severe skin burns and eye damage | [1][2][3][4] |

| Serious Eye Damage/Eye Irritation, Category 1 | Danger | H314: Causes severe skin burns and eye damage | [2][3][4] |

| Serious Eye Damage/Eye Irritation, Category 2 | Warning | H319: Causes serious eye irritation | [1] |

| Specific target organ toxicity (single exposure), Category 3 | Danger | May cause respiratory irritation | [2][4] |

| Not a hazardous substance or mixture | - | - | [5] |

Pictograms:

Corrosive, Irritant[1]

Precautionary Statements (based on the more severe classification):

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[2]

-

Response: Immediately call a POISON CENTER or doctor/physician. Specific treatment is advised.

-

Storage: Store locked up. Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid, Crystalline | [6][7] |

| Color | Colorless, Off-White to Pale Beige | [6][7] |

| Odor | No information available | [6] |

| Melting Point | 50 °C (lit.) | [8] |

| Boiling Point | 128 °C / 3 mmHg (lit.) | [8] |

| Flash Point | > 110 °C / > 230 °F (closed cup) | [2][8] |

| Density | 1.066 g/mL at 25 °C (lit.) | [5][8] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [6] |

Safe Handling and Storage

Workflow for Safe Handling:

Caption: A generalized workflow for the safe handling of this compound.

Handling:

-

Use only under a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

-

Avoid breathing dust, fumes, gas, mist, or vapors.[9]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Ensure adequate ventilation.[6]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store in a corrosives area.[2]

-

Store under an inert atmosphere.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

| Protection Type | Recommendations | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for corrosive or highly irritating substances. | [2][4][7] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [2][9] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [4][5] |

| General Hygiene | Change contaminated clothing. Wash hands after working with the substance. An eyewash station and safety shower should be close to the workstation. | [5] |

First-Aid Measures

First-Aid Response Protocol:

Caption: First-aid procedures for different routes of exposure to this compound.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][9] |

Fire-Fighting Measures